1-Palmitoyl-sn-glycero-3-phosphoethanolamine
Overview
Description
1-Palmitoyl-sn-glycero-3-phosphoethanolamine (PE) is a phospholipid, a major component of cell membranes. It is a 1,2-diacyl-sn-glycero-3-phosphoethanolamine in which the 1- and 2-acyl groups are specified as hexadecanoyl (palmitoyl) respectively .
Synthesis Analysis
The synthesis of glycerophosphoethanolamine in mammals may follow different pathways. The major pathways are the GPSer decarboxylation pathway (active on mitochondrial inner membranes) and the CDP-ethanolamine pathway (also named Kennedy pathway), in which GPEtn is synthesized analogous to GPCho in three steps .Molecular Structure Analysis
The molecular structure of 1-Palmitoyl-sn-glycero-3-phosphoethanolamine consists of a glycerol backbone esterified at positions 1 and 2 with palmitic acid (C16:0) and oleic acid (C18:1), respectively .Chemical Reactions Analysis
Glycerophosphoethanolamine is an important precursor for glycerophosphocholine via the PEMT (phosphatidylethanolamine N -methyltransferase) pathway, in which GPEtn is methylated three times to yield GPCho .Physical And Chemical Properties Analysis
1-Palmitoyl-sn-glycero-3-phosphoethanolamine has a molecular weight of 453.55 g/mol . It is a solid at room temperature and is sparingly soluble in chloroform, DMF, and DMSO .Safety And Hazards
Future Directions
Research on phospholipids like 1-Palmitoyl-sn-glycero-3-phosphoethanolamine is ongoing, with studies investigating their role in inflammation, proliferation, apoptosis in cultured vascular smooth muscle cells and macrophages . They are also being used in systems mimicking the cell membrane such as Nanodiscs .
properties
IUPAC Name |
2-azaniumylethyl [(2R)-3-hexadecanoyloxy-2-hydroxypropyl] phosphate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H44NO7P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-21(24)27-18-20(23)19-29-30(25,26)28-17-16-22/h20,23H,2-19,22H2,1H3,(H,25,26)/t20-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVYMBNSKXOXSKW-HXUWFJFHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[NH3+])O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[NH3+])O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H44NO7P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | LysoPE(16:0/0:0) | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0011503 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
1-Palmitoyl-sn-glycero-3-phosphoethanolamine | |
CAS RN |
53862-35-4 | |
Record name | LysoPE(16:0/0:0) | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0011503 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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